molecular formula C21H21N3O2 B10885091 N-(3-methylphenyl)-2-morpholin-4-ylquinoline-4-carboxamide

N-(3-methylphenyl)-2-morpholin-4-ylquinoline-4-carboxamide

Cat. No.: B10885091
M. Wt: 347.4 g/mol
InChI Key: WQEXTQDWBKKMDK-UHFFFAOYSA-N
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Description

N~4~-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by a quinoline core structure substituted with a morpholino group and a 3-methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-morpholin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)22-21(25)18-14-20(24-9-11-26-12-10-24)23-19-8-3-2-7-17(18)19/h2-8,13-14H,9-12H2,1H3,(H,22,25)

InChI Key

WQEXTQDWBKKMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached through Friedel-Crafts acylation or alkylation reactions using 3-methylbenzoyl chloride or 3-methylbenzyl chloride, respectively.

Industrial Production Methods

Industrial production of N4-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the quinoline core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

N~4~-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N4-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in disease pathways.

    Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their function.

    Modulating Receptor Activity: Acting as an agonist or antagonist to specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

N~4~-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxides: Compounds with an oxidized quinoline core, exhibiting different biological activities.

    Pyrazine-2-carboxamides: Compounds with a pyrazine core and similar substituents, used as antimicrobial agents.

The uniqueness of N4-(3-METHYLPHENYL)-2-MORPHOLINO-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

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